

S-309309: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: S-309309

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Executive Summary

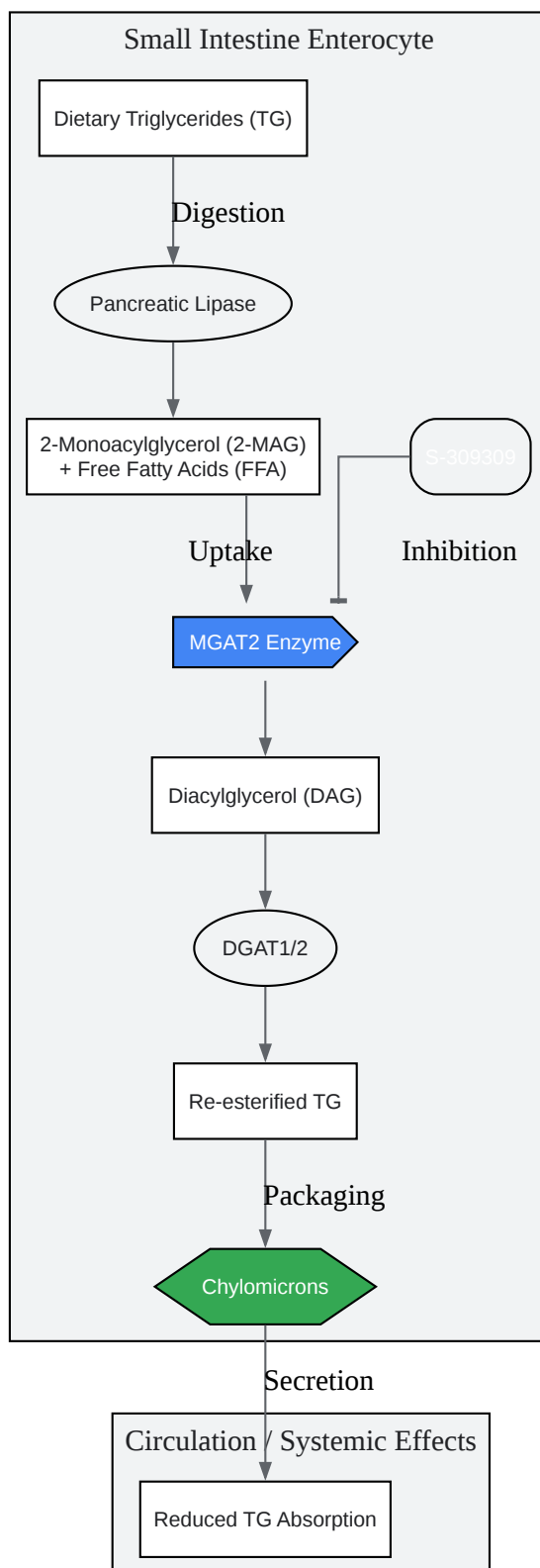
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol acyltransferase-2 (MGAT2) developed by Shionogi for the treatment of obesity.[1][2][3] The therapeutic rationale is based on inhibiting MGAT2, an enzyme pivotal for the re-synthesis of triglycerides in the small intestine, thereby modulating the absorption of dietary fat.[4][5] This mechanism represents a distinct approach from current incretin-based therapies like GLP-1 receptor agonists.[6] Preclinical studies in diet-induced obese (DIO) mice demonstrated promising metabolic benefits, including reduced body weight and improved insulin sensitivity.[7][8] The compound advanced through a successful Phase I trial, showing good safety and tolerability.[9][10] However, a Phase II study in adults with obesity did not meet its primary endpoint for weight loss with monotherapy, leading Shionogi to explore combination strategies.[11] This guide provides an in-depth summary of the discovery and development history of **S-309309**, detailing its mechanism of action, preclinical data, and clinical trial outcomes.

Discovery and Mechanism of Action

S-309309 was identified by Shionogi as a selective inhibitor of monoacylglycerol acyltransferase-2 (MGAT2).[7] MGAT2 is highly expressed in the enterocytes of the small intestine and plays a key role in the monoacylglycerol pathway, which is responsible for absorbing the majority of dietary fat.[7][12] By catalyzing the synthesis of diacylglycerol from

monoacylglycerol and acyl-CoA, MGAT2 is a critical step in the re-esterification of digested triglycerides before they are packaged into chylomicrons and released into circulation.[4][12]

The inhibition of MGAT2 by **S-309309** is designed to reduce the absorption of dietary fat.[5] Preclinical evidence further suggests that this inhibition leads to increased intestinal fatty acid β -oxidation, enhanced energy expenditure, and influences the release of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY).[7][13][14]



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Caption: Mechanism of Action of **S-309309** via MGAT2 Inhibition.

Preclinical Development

S-309309 was evaluated in high-fat diet (HFD)-induced obesity (DIO) mouse models to assess its anti-obesity and metabolic effects. These studies provided the foundational evidence for advancing the compound into clinical trials.

Experimental Protocols: Preclinical

- **Animal Model:** Mice were fed a high-fat diet (HFD) for a period of 4 weeks to establish a diet-induced obesity (DIO) model.[\[7\]](#)
- **Drug Administration:** **S-309309** was administered orally (p.o.) twice daily (b.i.d.).[\[7\]](#)[\[8\]](#)
- **Efficacy Assessment:** Key parameters measured included body weight, food intake, energy expenditure, insulin sensitivity (HOMA-IR index), plasma glucose, and lipid levels (hepatic triglycerides, plasma aminotransferases).[\[7\]](#) Gene expression analysis related to fatty acid oxidation was performed on intestinal tissue via quantitative PCR.[\[7\]](#)

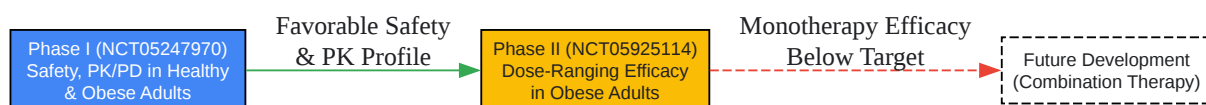
Preclinical Results Summary

The key quantitative findings from the preclinical studies in DIO mice are summarized below.

Parameter	Treatment Group	Dosage	Duration	Outcome
Body Weight Gain	S-309309	3 mg/kg, p.o., b.i.d.	4 weeks	Significant reduction compared to vehicle.[7]
Food Intake	S-309309	3 mg/kg, p.o., b.i.d.	4 weeks	Reduction observed under ad libitum feeding.[7]
Energy Expenditure	S-309309	3 mg/kg, p.o., b.i.d.	1 week	Increased under restricted-feeding conditions.[7]
Insulin Resistance	S-309309	3 mg/kg, p.o., b.i.d.	N/A	Decrease in HOMA-IR index. [7]
Hepatic Steatosis	S-309309	3 mg/kg, p.o., b.i.d.	N/A	Reduction in hepatic triglyceride content.[7][14]
Intestinal Gene Expression	S-309309	3 mg/kg, p.o., b.i.d.	N/A	Upregulation of genes for fatty acid β -oxidation. [7]

Clinical Development

S-309309 progressed into human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.



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Caption: Clinical Development Workflow for **S-309309**.

Phase I Clinical Trial (NCT05247970)

A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of **S-309309** in healthy adults with and without obesity.[9][10]

- Study Design: A single-center, randomized, double-blind, placebo-controlled study.[9]
- Part 1 (Single-Ascending Dose): 50 healthy adults received a single oral dose of **S-309309** or placebo in a fasted state. Doses were escalated after safety reviews.[9][10]
- Part 2 (Multiple Dose): 24 healthy adults with or without obesity received multiple oral doses of **S-309309** or placebo in a fed state.[9][10]
- Assessments: The study evaluated safety (adverse events), pharmacokinetics (PK), the effect of food, and the pharmacodynamic (PD) biomarker of MGAT2 inhibition, dicarboxylic acid (18:1).[9] It also assessed any drug-drug interaction with midazolam, a CYP3A4 substrate.[15]

Parameter	Study Part	Dosage	Population	Outcome
Safety & Tolerability	Single Dose	Up to 300 mg	Healthy Adults	Well tolerated; no serious adverse events. [9][10]
Multiple Dose	50 mg once daily, 14 days	Healthy & Obese Adults	Well tolerated; no discontinuations due to AEs.[9][10]	
Pharmacokinetics	Single Dose	Ascending	Healthy Adults	Dose-proportional exposure.[9]
Single Dose	N/A	Healthy Adults	PK characteristics unaffected by food intake.[9][10]	
Multiple Dose	50 mg once daily	Healthy & Obese Adults	No clinically meaningful PK difference between groups. [9]	
Pharmacodynamics	Single & Multiple Dose	N/A	Healthy & Obese Adults	Significant increase in biomarker dicarboxylic acid (18:1).[9]
Drug Interaction	N/A	N/A	N/A	Did not affect the pharmacokinetics of midazolam (CYP3A substrate).[9]

Phase II Clinical Trial (NCT05925114)

Following the positive Phase I results, a Phase II trial was initiated to evaluate the efficacy and safety of **S-309309** in a larger population of adults with obesity.[\[1\]](#)[\[6\]](#)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[\[1\]](#)[\[6\]](#)
- Participants: Adults with a Body Mass Index (BMI) of ≥ 30 kg/m².[\[1\]](#)[\[11\]](#) Inclusion criteria required a stable body weight and at least one prior unsuccessful dietary effort to lose weight.[\[1\]](#)
- Intervention: Participants were randomized to one of four parallel arms: three different dose levels of **S-309309** (low, middle, high) or a matching placebo, administered as oral capsules once daily for 24 weeks.[\[1\]](#)
- Primary Endpoint: The percent change in body weight from baseline at Week 24.[\[6\]](#)
- Secondary Endpoints: Percentage of subjects achieving weight loss thresholds of $\geq 5\%$, $\geq 10\%$, $\geq 15\%$, and $\geq 20\%$.[\[6\]](#)

The top-line results from the Phase II study were announced by Shionogi in mid-2024.

Parameter	Treatment Group	Dosage	Duration	Outcome
Primary Endpoint				
Percent Change in Body Weight	S-309309 (Monotherapy)	Low, Middle, High	24 Weeks	<5% weight loss from baseline.

Conclusion and Future Directions

S-309309 is a novel MGAT2 inhibitor that demonstrated a strong preclinical rationale and a favorable safety and pharmacokinetic profile in Phase I clinical trials. However, the Phase II study revealed that as a monotherapy, **S-309309** did not achieve a level of weight loss considered sufficient for advancement as a single agent in the current competitive obesity treatment landscape.

The modest efficacy as a monotherapy, coupled with its distinct mechanism of action, suggests potential utility in combination with other anti-obesity medications. Preclinical data has indicated possible additive or synergistic effects when combined with GLP-1 receptor agonists. Shionogi is now actively considering this combination approach for future development, aiming to leverage the metabolic benefits of **S-309309** to enhance the efficacy of existing therapeutic classes. Further clinical studies will be required to validate the potential of **S-309309** as part of a combination treatment regimen for obesity.

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